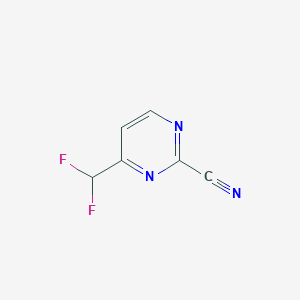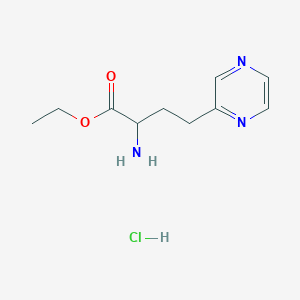
4-(Difluoromethyl)pyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H3F2N3 . It has a molecular weight of 155.11 . It is a solid substance and is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 4-(Difluoromethyl)pyrimidine-2-carbonitrile is 1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H . This indicates that the compound has a pyrimidine ring with a difluoromethyl group attached at the 4-position and a carbonitrile group at the 2-position.Physical And Chemical Properties Analysis
4-(Difluoromethyl)pyrimidine-2-carbonitrile is a solid substance . It has a molecular weight of 155.11 . The compound is typically stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Organic Synthesis
4-(Difluoromethyl)pyrimidine-2-carbonitrile is a valuable building block in organic synthesis. Its difluoromethyl group can act as a versatile functional group, allowing for the creation of various complex molecules. This compound is particularly useful in constructing pyrimidine derivatives, which are crucial in synthesizing natural products and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 4-(Difluoromethyl)pyrimidine-2-carbonitrile serves as a precursor for developing new drugs. Pyrimidine derivatives have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The compound’s ability to form stable and biologically active structures makes it an essential component in drug design .
Material Science
The unique properties of 4-(Difluoromethyl)pyrimidine-2-carbonitrile make it a candidate for creating advanced materials. Its chemical stability and reactivity can be harnessed to develop new polymers or coatings with specific characteristics, such as increased resistance to heat or chemicals .
Chemical Synthesis
This compound is used in chemical synthesis to introduce fluorinated groups into molecules, which can significantly alter their chemical and physical properties. Fluorination can lead to increased lipophilicity, stability, and bioavailability of molecules, making 4-(Difluoromethyl)pyrimidine-2-carbonitrile a valuable reagent in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of 4-(Difluoromethyl)pyrimidine-2-carbonitrile can be used as standards or reagents. Their well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods .
Chromatography
The compound’s derivatives can be utilized in chromatography as stationary phases or as components of the mobile phase. Their interaction with various analytes can help in the separation and identification of complex mixtures .
Antimicrobial Agent Development
Research has shown that pyrimidine derivatives exhibit antimicrobial activity. As such, 4-(Difluoromethyl)pyrimidine-2-carbonitrile can be used to synthesize new antimicrobial agents, potentially leading to treatments for resistant bacterial strains .
Cytotoxicity Studies
The compound is also involved in cytotoxicity studies for cancer research. By forming derivatives that target cancerous cells, researchers can explore new avenues for cancer treatment and understand the mechanisms of drug action .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mécanisme D'action
Target of Action
The compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
Pyrimidine derivatives are often used in the development of drugs due to their ability to interact with various biological targets. They can act as building blocks of nucleic acids, inhibit enzymes, interact with various receptors, and more .
Biochemical Pathways
As a pyrimidine derivative, this compound could potentially be involved in nucleic acid synthesis or other cellular processes involving pyrimidines .
Pharmacokinetics
Factors such as its molecular weight (15511 ) and structure could influence its absorption, distribution, metabolism, and excretion.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. Its difluoromethyl group might enhance its stability and lipophilicity, potentially influencing its interaction with biological targets .
Propriétés
IUPAC Name |
4-(difluoromethyl)pyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGDEFRFUQRWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)pyrimidine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)
![N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide](/img/structure/B2953350.png)


![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)
![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)

![N-isopropyl-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2953358.png)